Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-8-13(14)6-4-10(15)5-7-13/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXLFLVQYIITLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of 4-oxopiperidine-1-carboxylate with tert-butyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its unique structural features make it a valuable scaffold for developing new drugs targeting specific biological pathways.
Synthesis of Bioactive Compounds
The compound is utilized in the synthesis of derivatives that exhibit activity against chemokine receptors, particularly CCR3 and CCR5. These receptors are implicated in several diseases, including HIV infection and other inflammatory conditions. The ability to design derivatives based on this compound allows researchers to explore new therapeutic avenues for treating such diseases .
Synthetic Methodologies
The synthesis of this compound has been optimized to improve yield and reduce costs associated with raw materials. A notable method involves a multi-step reaction process that includes:
- Epoxidation Reaction : This step is crucial for introducing functional groups that enhance the compound's reactivity.
- Ring Expansion : This reaction transforms simpler precursors into the desired spirocyclic structure, increasing the complexity and potential biological activity of the final product .
The overall yield from these synthetic processes can reach up to 70.7%, making it feasible for large-scale production suitable for pharmaceutical applications .
Potential Therapeutic Uses
Given its structural properties, this compound holds promise in several therapeutic areas:
Antiviral Activity
Research indicates that derivatives synthesized from this compound can modulate chemokine receptor activity, which is crucial for viral entry into host cells. This property positions it as a candidate for developing antiviral agents, particularly against HIV and related viruses .
Anti-inflammatory Applications
The ability to influence chemokine receptor pathways also suggests potential anti-inflammatory properties. Compounds derived from this compound may be explored for their efficacy in treating inflammatory diseases, offering new strategies for management beyond conventional therapies .
Mechanism of Action
The mechanism of action for tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to the active site of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Hydroxy-Substituted Analogue
Compound: tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate
- Key Differences : The 7-oxo group is replaced with a hydroxyl group.
- Impact : Increased polarity due to the hydroxyl group enhances solubility in polar solvents. The hydroxy derivative is likely synthesized via reduction of the oxo precursor (e.g., using LiBH4 or NaBH4), as seen in related spirocyclic systems.
- Applications : Hydroxy groups serve as handles for further functionalization (e.g., esterification or glycosylation).
Amino-Substituted Analogue
Compound: tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate; oxalic acid
- Key Differences: The oxo group is replaced with an amino group, forming a salt with oxalic acid.
- Impact: The amino group introduces basicity, enabling participation in nucleophilic reactions (e.g., amide coupling). The oxalic acid salt improves crystallinity and stability.
- Synthesis : Likely via reductive amination of the oxo precursor or direct substitution.
Heteroatom and Ring-Size Variations
Oxygen-Containing Spiro System
Compound: tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate
- Key Differences : One nitrogen atom in the spiro system is replaced with oxygen (7-oxa).
- This modification may influence binding affinity in drug-target interactions.
Larger Spiro Ring System
Compound: tert-Butyl 7-methylene-1-azaspiro[4.4]nonane-1-carboxylate
- Key Differences : The spiro system expands from [3.5] to [4.4], with a methylene group at position 6.
- The methylene group offers a site for alkene-specific reactions (e.g., epoxidation).
Comparative Data Table
Biological Activity
Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate (CAS Number: 2306264-15-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 239.31 g/mol. The compound features a unique spiro structure, which contributes to its distinctive chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO3 |
| Molecular Weight | 239.31 g/mol |
| CAS Number | 2306264-15-1 |
| Purity | ≥97% |
Enzyme Inhibition
Recent studies have indicated that this compound exhibits inhibitory effects on various enzymes. For instance, it has been evaluated as a potential inhibitor of GPR119, a receptor involved in glucose metabolism and insulin secretion. In vitro assays demonstrated that the compound can activate GPR119, leading to increased insulin release in pancreatic cells, thus suggesting its utility in managing diabetes .
Anticancer Properties
The compound has also shown promise in anticancer research. A study highlighted its activity against specific cancer cell lines, where it demonstrated significant cytotoxic effects. The mechanism behind this activity appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Antimicrobial Activity
Additionally, this compound has been tested for antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains, suggesting potential applications in treating infections or as a preservative in pharmaceutical formulations.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- GPR119 Agonism : The compound binds to GPR119, enhancing the signaling pathways that promote insulin secretion.
- Apoptosis Induction : In cancer cells, it triggers pathways leading to programmed cell death.
- Antimicrobial Mechanisms : Potential disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Study on GPR119 Agonists
A significant study published in Bioorganic & Medicinal Chemistry detailed the synthesis and biological evaluation of various 7-azaspiro derivatives, including this compound. The study identified this compound as one of the most potent GPR119 agonists among the tested derivatives, showing promising pharmacokinetic profiles in animal models .
Anticancer Activity Assessment
In another research effort, compounds structurally related to tert-butyl 7-oxo-1-azaspiro[3.5]nonane were assessed for their anticancer properties against multiple cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways .
Q & A
Basic Question
- Spectroscopic methods :
- Thermal analysis : Differential scanning calorimetry (DSC) to identify decomposition thresholds, though data is currently unavailable .
How should researchers address discrepancies in reported hazard classifications of this compound across different safety data sheets?
Advanced Question
- Literature cross-validation : Compare hazard codes (e.g., H302 vs. H315) from multiple SDS (Combi-Blocks vs. Indagoo) and prioritize stricter classifications until experimental confirmation .
- In vitro testing : Conduct skin irritation assays (OECD TG 439) and acute oral toxicity studies (OECD TG 423) to resolve inconsistencies .
What methodological approaches are recommended for assessing the stability of this compound under varying experimental conditions?
Advanced Question
- Forced degradation studies :
- Thermal stress : Heat samples at 40–80°C for 48–72 hours and monitor decomposition via HPLC.
- Hydrolytic stability : Test in aqueous buffers (pH 1–13) to identify labile functional groups (e.g., ester hydrolysis).
- Gas analysis : Use FTIR or GC-MS to detect CO and NOx emissions during combustion, as noted in fire scenarios .
What strategies can be employed to investigate the acute toxicity profile of this compound given limited existing data?
Advanced Question
- Tiered testing :
- In silico prediction : Use QSAR models (e.g., OECD Toolbox) to estimate LD50 and prioritize high-risk endpoints.
- In vivo assays : Perform acute oral toxicity trials in rodent models (OECD TG 420) with dose ranges of 50–300 mg/kg, noting mortality and organ damage .
- Mechanistic studies : Evaluate mitochondrial toxicity via MTT assays in hepatocyte cell lines (e.g., HepG2).
How can researchers mitigate risks associated with the potential formation of hazardous decomposition products during reactions involving this compound?
Advanced Question
- Real-time monitoring : Implement inline FTIR or mass spectrometry to detect CO/NOx during high-temperature reactions .
- Scavenger use : Introduce urea or activated carbon to adsorb toxic gases in closed systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
